CCR5 Antagonist Synthesis: Exclusive Incorporation of (4,6-Dimethylpyrimidin-5-yl)methanol Scaffold in Merck's US Patent 10,301,281 B2
The (4,6-dimethylpyrimidin-5-yl)methanol scaffold is specifically claimed and utilized as a core structural component in a CCR5 antagonist compound, (4,6-dimethylpyrimidin-5-yl)(4-((3S)-4-((1R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-piperazin-1-yl)-4-methylpiperidin-1-yl)methanone, which is the subject of granted US Patent 10,301,281 B2 assigned to Merck Sharp & Dohme Corp. [1]. The patent explicitly describes crystal forms of this CCR5 inhibitory compound. Alternative pyrimidine scaffolds (e.g., pyrimidin-2-yl, pyrimidin-4-yl, or unsubstituted pyrimidine) are not claimed in this patent family for this specific molecule, indicating that the 4,6-dimethyl-5-yl substitution pattern is essential for the compound's patentability, biological activity, or physicochemical properties.
| Evidence Dimension | Patent inclusion as a core structural element in a CCR5 antagonist |
|---|---|
| Target Compound Data | Explicitly claimed and utilized in US Patent 10,301,281 B2 as (4,6-dimethylpyrimidin-5-yl) fragment |
| Comparator Or Baseline | Alternative pyrimidine regioisomers (pyrimidin-2-yl, pyrimidin-4-yl, unsubstituted pyrimidine) are not claimed for this specific CCR5 antagonist compound |
| Quantified Difference | Qualitative differentiation: exclusive use of target compound scaffold in granted patent |
| Conditions | Patent examination and grant by USPTO; crystal form characterization |
Why This Matters
Procurement of (4,6-dimethylpyrimidin-5-yl)methanol is essential for organizations replicating or building upon Merck's CCR5 antagonist program; substitution with alternative pyrimidine scaffolds would constitute a different chemical series not covered by this patent's enablement.
- [1] Merck Sharp & Dohme Corp. Crystal forms of a CCR5 antagonist. US Patent 10,301,281 B2. 2019. View Source
